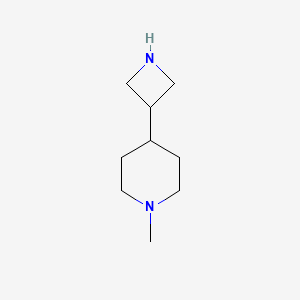

4-(Azetidin-3-yl)-1-methylpiperidine

Description

BenchChem offers high-quality 4-(Azetidin-3-yl)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azetidin-3-yl)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4-(azetidin-3-yl)-1-methylpiperidine |

InChI |

InChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3 |

InChI Key |

UKSWQFCIJVSPCN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2CNC2 |

Origin of Product |

United States |

Foundational & Exploratory

Bioisosteric Utility of Azetidine-Substituted and Spiro-Azetidine Piperidine Scaffolds

Topic: Bioisosteric Properties of Azetidine-Substituted Piperidines in Drug Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The piperidine ring is a "king" among pharmacophores, present in over 20 approved drugs.[1][2] However, its ubiquity often comes with liabilities: high lipophilicity (LogP), metabolic susceptibility to cytochrome P450 (CYP) oxidation, and promiscuous binding (hERG liability).

This guide analyzes the azetidine moiety—specifically azetidine-substituted piperidines and spiro-azetidine systems —as a high-value bioisosteric strategy. By constricting the six-membered piperidine to a four-membered azetidine (or fusing them), medicinal chemists can modulate basicity (pKa), lower lipophilicity (LogD), and introduce "sp3-richness" (Fsp3) to escape the "flatland" of traditional aromatics.

Part 1: The Physicochemical Rationale

The transition from a piperidine to an azetidine-based scaffold is not merely a reduction in size; it is a strategic alteration of the molecule's electronic and geometric landscape.

Basicity Modulation (The Inductive Effect)

While parent azetidine (pKa ~11.3) and piperidine (pKa ~11.[3][4]2) share similar basicity, their response to substitution differs radically due to ring size.

-

The Proximity Factor: In a 6-membered piperidine, a substituent at the 4-position is

(gamma) to the nitrogen. In a 4-membered azetidine, a substituent at the 3-position is -

Result: Electron-withdrawing groups (EWGs) like fluorine or methoxy have a significantly stronger base-weakening effect on azetidines.

-

Example: 4,4-difluoropiperidine (pKa ~9.5) vs. 3,3-difluoroazetidine (pKa ~7.0–8.0).

-

Application: This allows precise tuning of pKa to improve membrane permeability (increasing neutral fraction) without abolishing solubility.

-

Lipophilicity and Ligand Efficiency

Replacing a piperidine with an azetidine typically reduces the carbon count by 1–2 atoms, lowering LogP by approximately 0.5–1.0 units.

-

Ligand Lipophilicity Efficiency (LLE): Since potency is often maintained (due to similar vector orientation), the reduction in lipophilicity boosts LLE (LLE = pIC50 - LogP).

-

Solubility: The reduction in hydrophobic surface area generally improves aqueous solubility.

Geometric Vectors and Conformational Rigidity

-

Piperidine: Exists predominantly in a chair conformation.[4] Substituents at C4 can be axial or equatorial.

-

Azetidine: Exists in a puckered conformation (butterfly motion). The angle between substituents at C3 is defined (~109°), providing a rigid, compact vector that can mimic the "width" of a piperidine but with a shorter "depth."

Part 2: Structural Classes & Bioisosteric Strategies

We categorize "azetidine-substituted piperidines" into three distinct architectural classes used in modern drug design.

Class A: The "Shrink" (Ring Contraction)

Direct replacement of the piperidine ring with an azetidine ring.

-

Concept: Replace a 4-substituted piperidine with a 3-substituted azetidine.

-

Utility: Best when the piperidine is a metabolic "soft spot" or when the molecule is too lipophilic.

-

Critical Consideration: The N–C3 distance in azetidine is shorter than the N–C4 distance in piperidine (~2.1 Å vs ~2.5 Å). This contraction may require a linker extension (e.g., adding a methylene group) to maintain pharmacophore alignment.

Class B: Spiro-Azetidines (The "Cage")

Replacing spiro-piperidines with spiro-azetidine systems.

-

Key Scaffold: 2-azaspiro[3.3]heptane .[5]

-

Bioisostere For: Piperidine, Piperazine, and Morpholine.[6]

-

Mechanism: The spiro-fusion creates a rigid, orthogonal structure. It blocks metabolic oxidation at the

-carbon (a common failure mode for piperidines) because the -

Example: Replacing a 4,4-disubstituted piperidine with a 2-azaspiro[3.3]heptane retains the tetrahedral geometry but dramatically alters the metabolic profile.

Class C: Azetidine-Piperidine Hybrids (Linked Systems)

Azetidine attached to a piperidine ring.

-

Key Scaffold: 4-(azetidin-1-yl)piperidine .[7]

-

Utility: A "super-basic" motif. The tertiary amine of the piperidine and the azetidine nitrogen create a highly polar, basic center useful for soliciting salt bridges in GPCRs (e.g., H3 receptor antagonists).

-

Spiro-Fused Hybrid: 2,6-diazaspiro[3.5]nonane . A hybrid where an azetidine is spiro-fused to a piperidine. This provides two orthogonal vectors for substitution, maximizing 3D exploration.

Part 3: Decision Logic for Scaffold Selection

The following Graphviz diagram illustrates the decision process for selecting between Piperidine, Azetidine, and Spiro-systems.

Caption: Decision tree for scaffold hopping from a piperidine lead. Blue = Start, Green = Recommended Bioisostere, Yellow = Hybrid Strategy.

Part 4: Synthetic Methodologies

Synthesizing azetidine-substituted systems, particularly spiro-cycles, requires specific protocols to overcome ring strain.

Protocol 1: Synthesis of 2-azaspiro[3.3]heptane (The Graf Route)

This is the industry-standard method for accessing spiro-azetidines, utilized by major CROs (e.g., Enamine, WuXi).

Reagents:

-

Methylenecyclobutane

-

Chlorosulfonyl isocyanate (Graf's Isocyanate)

-

Solvent: Diethyl ether or THF

Step-by-Step Workflow:

-

[2+2] Cycloaddition:

-

Reductive Hydrolysis:

-

The intermediate is treated with aqueous sodium sulfite/bicarbonate to remove the sulfonyl group, yielding the spiro-

-lactam (2-azaspiro[3.3]heptan-1-one).

-

-

Global Reduction:

-

Dissolve the spiro-

-lactam in anhydrous THF. -

Slowly add LiAlH4 (2.5 eq) at 0°C, then reflux for 4–6 hours.

-

Result: The carbonyl is reduced to the methylene, yielding 2-azaspiro[3.3]heptane .

-

Protocol 2: Synthesis of 4-(Azetidin-1-yl)piperidine (Reductive Amination)

Used to create "Linked Hybrid" systems.

Reagents:

-

N-Boc-4-piperidone

-

Azetidine hydrochloride[7]

-

Sodium Triacetoxyborohydride (STAB)

-

Acetic Acid / DCE

Step-by-Step Workflow:

-

Imine Formation:

-

Mix N-Boc-4-piperidone (1.0 eq) and Azetidine HCl (1.1 eq) in 1,2-dichloroethane (DCE).

-

Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at RT.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

-

Stir for 12–16 hours at RT.

-

-

Workup:

-

Quench with saturated NaHCO3. Extract with DCM.

-

Yield: High (>80%).[7] The product is N-Boc-4-(azetidin-1-yl)piperidine, ready for deprotection.

-

Part 5: Case Studies & Data Comparison

Table 1: Comparative Properties of Piperidine vs. Bioisosteres

Data derived from matched molecular pair analysis (MMPA).

| Property | Piperidine (Ref) | Azetidine (Analog) | 2-Azaspiro[3.3]heptane |

| Ring Size | 6-membered | 4-membered | Spiro (4+4) |

| LogP (approx) | 1.5 (Ref) | 0.8 ( | 1.1 ( |

| pKa (Parent) | 11.2 | 11.3 | 10.8 |

| pKa (3,3/4,4-F2) | 9.5 (4,4-F2) | 7.2 (3,3-F2) | N/A |

| Metabolic Stability | Low (Alpha-ox) | Medium | High (Quaternary C) |

| hERG Risk | High | Low | Low |

Case Study: Baricitinib (Olumiant)

While primarily an azetidine-sulfonamide, Baricitinib illustrates the power of the azetidine ring.

-

Challenge: A pyrrolidine analog was potent but metabolically unstable and lacked selectivity.

-

Solution: Substitution with an azetidine linked to a cyanomethyl group.

-

Outcome: The azetidine provided the correct vector for the ethyl sulfonamide moiety to interact with the JAK1/2 pocket while reducing lipophilicity compared to a piperidine/pyrrolidine alternative.

Part 6: Visualizing the Metabolic Advantage

The following diagram illustrates why spiro-azetidines offer superior metabolic stability compared to piperidines.

Caption: Mechanism of metabolic stabilization. The spiro-carbon in 2-azaspiro[3.3]heptane lacks protons, preventing CYP-mediated alpha-oxidation.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026. Available at: [Link]

-

1-Azaspiro[3.3]heptanes as Bioisosteres of Piperidine. Angewandte Chemie International Edition, 2023. Available at: [Link]

-

Synthesis of 3,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 2025. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(Azetidin-1-yl)piperidine dihydrochloride | C8H18Cl2N2 | CID 23153108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]

Methodological & Application

Advanced Protocols for the Synthesis of 1-Methylpiperidine Derivatives via Reductive Amination

Topic: Reductive amination conditions for synthesizing 1-methylpiperidine derivatives Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals[1]

Abstract & Strategic Overview

The 1-methylpiperidine moiety is a pharmacophore ubiquitous in medicinal chemistry, serving as the core structural element in analgesics (e.g., Pethidine), Alzheimer’s therapeutics (e.g., Donepezil), and various psychotropic agents. While direct alkylation with methyl halides often leads to uncontrolled quaternization (N,N-dimethylpiperidinium salts), reductive amination offers a controlled, chemoselective pathway to the tertiary amine.

This guide details three distinct protocols tailored to specific scale and substrate requirements:

-

Sodium Triacetoxyborohydride (STAB): The bench-scale "Gold Standard" for high chemoselectivity and functional group tolerance.

-

Catalytic Hydrogenation: The atom-economic solution for industrial scale-up.

-

Eschweiler-Clarke: The robust, cost-effective classic for acid-stable substrates.

Mechanistic Insight: The Iminium Driver

The success of reductive methylation of piperidine hinges on the formation of the electrophilic iminium ion . Unlike primary amines, which must avoid over-alkylation, piperidine (a secondary amine) reacts with formaldehyde to form a discrete iminium species that is rapidly reduced to the tertiary amine.

Mechanism Visualization

The following diagram illustrates the critical pathway and the selectivity of borohydride reagents.

Caption: Mechanistic pathway of piperidine methylation. Note the critical role of the iminium ion, which is selectively reduced by STAB in the presence of unreacted formaldehyde.

Critical Reagent Selection Guide

| Feature | Sodium Triacetoxyborohydride (STAB) | Catalytic Hydrogenation (H₂/Pd) | Eschweiler-Clarke |

| Primary Use Case | Discovery/Medicinal Chemistry (mg to kg) | Process Chemistry/Manufacturing (>kg) | Robust, simple substrates |

| Selectivity | High (Reduces iminium > aldehyde) | Moderate (Reduces olefins/nitro groups) | High (Specific to methylation) |

| Reaction pH | Mildly Acidic (pH 5–6 via AcOH) | Neutral or Acidic | Strongly Acidic (Formic Acid) |

| Water Tolerance | Low (Use DCE/DCM) | High | High (Aqueous conditions) |

| Temp. Range | 0°C to Room Temp | 25°C to 80°C | Reflux (~100°C) |

| Key Limitation | Stoichiometric waste (Boron salts) | Requires pressure vessel | Thermal degradation; CO₂ evolution |

Experimental Protocols

Protocol A: The "Gold Standard" – Sodium Triacetoxyborohydride (STAB)

Application: Best for complex piperidine derivatives containing acid-sensitive or reducible groups (e.g., esters, nitriles, ketones).

Rationale:

Materials:

-

Substrate: Piperidine derivative (1.0 equiv)

-

Reagent: Formaldehyde (37% aq. solution or Paraformaldehyde) (1.2–1.5 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2]

-

Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine derivative (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Formaldehyde Addition: Add Formaldehyde (1.2 equiv).

-

Note: If using 37% aqueous formalin, vigorous stirring is required. If using paraformaldehyde, ensure it depolymerizes (often requires slight warming or the presence of AcOH).

-

-

Acidification: Add Glacial Acetic Acid (1.0 equiv).

-

Why? This catalyzes the dehydration of the hemiaminal to the active iminium species.[3]

-

-

Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.5 equiv) portion-wise over 15 minutes.

-

Safety: Gas evolution (

) may occur; ensure proper venting.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the secondary amine.

-

Quench: Quench by adding saturated aqueous

until pH > 8.-

Critical: The basic pH ensures the product is in the free base form for extraction.

-

-

Workup: Extract with DCM (3 x volume). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Protocol B: Industrial Scale – Catalytic Hydrogenation

Application: Large-scale synthesis where boron waste is prohibitive.

Rationale: Uses

Materials:

-

Reagent: Formaldehyde (37% aq.)

-

Catalyst: 10% Pd/C (5–10 wt% loading) or Raney Nickel

-

Solvent: Methanol or Ethanol[6]

Step-by-Step Procedure:

-

Charging: Load the hydrogenation vessel (Parr shaker or autoclave) with the piperidine substrate and solvent (Methanol).

-

Reagent Addition: Add Formaldehyde (1.1–1.2 equiv) and the catalyst (Pd/C).

-

Caution: Pd/C is pyrophoric. Add under an inert blanket (Nitrogen/Argon).[2]

-

-

Hydrogenation: Seal the vessel, purge with

(3x), then fill with -

Agitation: Shake or stir vigorously at room temperature (or 40°C for sluggish substrates) for 6–12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst.

-

Safety: Keep the filter cake wet to prevent ignition.

-

-

Isolation: Concentrate the filtrate to yield the clean N-methylpiperidine.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Poor iminium formation | Increase Acetic Acid (up to 2.0 equiv) or use anhydrous conditions (Paraformaldehyde + Molecular Sieves). |

| Side Product: Alcohol | Reduction of Formaldehyde | Switch to STAB (Protocol A) if using |

| Quaternization | Over-alkylation | Rare in reductive amination. Ensure stoichiometry of Formaldehyde does not exceed 2.0 equiv. |

| Gel/Emulsion during Workup | Boron salts | Wash organic layer with 1M NaOH or use Rochelle's salt (Potassium sodium tartrate) solution to break boron complexes. |

Decision Logic for Protocol Selection

Caption: Decision tree for selecting the optimal reductive amination method based on scale and substrate stability.

References

-

Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

-

Clarke, H. T., et al. (1933).[8] "The Action of Formaldehyde on Amines and Amino Acids."[3][8][9] Journal of the American Chemical Society, 55(11), 4571.

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. jk-sci.com [jk-sci.com]

Technical Application Note: Controlled Acidolytic Cleavage of N-Boc-4-(Azetidin-3-yl)-1-methylpiperidine

Abstract & Scope

This application note details the validated procedures for the removal of the tert-butoxycarbonyl (Boc) protecting group from 4-(Azetidin-3-yl)-1-methylpiperidine .

The substrate presents two specific chemical challenges:

-

Ring Strain: The azetidine ring (25.4 kcal/mol strain energy) is susceptible to acid-mediated ring-opening nucleophilic attack if conditions are excessively harsh or if strong nucleophiles are present.[1]

-

High Polarity: The resulting product is a highly polar diamine (secondary azetidine amine + tertiary piperidine amine). Standard aqueous extraction protocols often fail due to the product’s high water solubility, necessitating specialized isolation techniques.

This guide provides two methods: HCl/Dioxane (Precipitation) for scalable salt isolation and TFA/DCM (Solvolysis) for small-scale screening, alongside a critical workflow for free-base isolation.

Chemical Context & Mechanism[1][2][3][4][5][6]

The deprotection follows an E1-like acid-catalyzed elimination mechanism. The tert-butyl carbamate is protonated, leading to the ejection of the tert-butyl cation (captured by scavengers or solvent) and the release of unstable carbamic acid, which spontaneously decarboxylates.

Reaction Mechanism Diagram

Figure 1: Acid-mediated cleavage pathway of the Boc group.

Experimental Protocols

Method A: HCl in 1,4-Dioxane (Preferred for Scale)

Rationale: This method is preferred because the resulting bis-hydrochloride salt often precipitates directly from the reaction mixture, simplifying isolation and avoiding aqueous workup issues associated with the polar product.

Materials:

-

Substrate: Boc-4-(Azetidin-3-yl)-1-methylpiperidine (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

-

Solvent: 1,4-Dioxane or MeOH (minimal volume)[2]

-

Wash Solvent: Diethyl Ether (Et₂O) or MTBE

Protocol:

-

Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane. If solubility is poor, add dry MeOH dropwise until clear (keep MeOH <10% of total volume to ensure precipitation later).

-

Addition: Cool the solution to 0 °C. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.

-

Note: Gas evolution (CO₂/Isobutylene) will occur. Ensure venting.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 1–2 hours.

-

Monitoring: Check consumption by LC-MS (Note: TLC is difficult due to polarity).

-

-

Isolation:

-

Scenario 1 (Precipitate Forms): Dilute the mixture with excess Et₂O (3x reaction volume). Filter the white solid under N₂ or Argon. Wash the cake with Et₂O. Dry under vacuum.[3]

-

Scenario 2 (No Precipitate): Concentrate the mixture to dryness in vacuo. Triturate the residue with Et₂O/Hexanes to induce crystallization.

-

Method B: TFA in Dichloromethane (Small Scale)

Rationale: Useful for rapid screening or when the substrate is soluble only in chlorinated solvents. Requires careful removal of excess TFA.

Materials:

-

Substrate: Boc-4-(Azetidin-3-yl)-1-methylpiperidine (1.0 equiv)

-

Reagent: Trifluoroacetic Acid (TFA)[2]

-

Scavenger: Triethylsilane (TES) or Water (2.5% v/v) - Optional but recommended to prevent t-butyl cation re-attachment.

Protocol:

-

Preparation: Dissolve substrate in DCM (0.1 M concentration).

-

Acidification: Add TFA (volume ratio 1:4 TFA:DCM) at 0 °C.

-

Reaction: Stir at 0 °C for 15 mins, then warm to RT for 1–2 hours.

-

Workup: Concentrate in vacuo (do not heat above 40 °C). Co-evaporate with Toluene or DCM (3x) to remove residual TFA.

-

Result: The product is the Bis-TFA salt (often a hygroscopic oil/gum).

-

Critical Process: Isolation of the Free Base

The Challenge: The product contains a secondary amine (azetidine) and a tertiary amine (piperidine). The free base is extremely water-soluble (LogP < 0). Standard extraction (DCM/Water) will result in product loss to the aqueous layer.

Isolation Decision Tree

Figure 2: Selection guide for product isolation based on downstream requirements.

Recommended Free-Basing Protocols

Option 1: SCX-2 (Strong Cation Exchange) - Gold Standard for Purity

-

Dissolve the crude salt in MeOH.

-

Load onto a pre-conditioned SCX-2 cartridge.

-

Wash with MeOH (removes non-basic impurities/protecting group byproducts).

-

Elute product with 2M NH₃ in MeOH .

-

Concentrate to obtain the clean free base.

Option 2: High-Polarity Extraction

-

Dissolve salt in minimal water.

-

Basify to pH > 12 with saturated K₂CO₃ (avoid NaOH if azetidine ring opening is a concern, though usually safe at RT).

-

Extract exhaustively (5x) with Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) .

-

Dry organics over Na₂SO₄ and concentrate.

Quantitative Comparison of Reagents

| Parameter | Method A: HCl / Dioxane | Method B: TFA / DCM |

| Reaction Rate | Fast (30–60 min) | Fast (30–90 min) |

| Product Form | Bis-HCl Salt (Solid) | Bis-TFA Salt (Oil/Gum) |

| Hygroscopicity | Low to Moderate | High |

| Ease of Isolation | High (Filtration) | Low (Evaporation required) |

| Suitability for Biological Assay | Good (Standard Salt) | Poor (TFA is cytotoxic) |

| Risk of Side Reactions | Low (if anhydrous) | Low |

Safety & Stability Notes

-

Azetidine Stability: While 3-substituted azetidines are relatively stable, avoid heating the acidic solution >40 °C. High temperatures in the presence of chloride ions (nucleophiles) can induce ring opening to form chloropropylamines [1].

-

Biological Activity: This structural motif is common in JAK inhibitors (e.g., Tofacitinib analogs). Treat the deprotected amine as a potent bioactive compound. Handle in a fume hood with appropriate PPE.

References

-

St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc cleavage conditions).

-

Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research. Link

-

Comparison of TFA and HCl for Boc Deprotection. BenchChem Application Note. Link

Sources

Application Note: Scalable Synthesis Routes for Azetidin-3-yl Piperidine Intermediates

Executive Summary

The 1-(azetidin-3-yl)piperidine motif is a critical structural element in modern medicinal chemistry, serving as a restricted diamine surrogate that modulates basicity (pKa), metabolic stability, and Fsp³ character in drug candidates (e.g., JAK inhibitors, GPCR modulators). While the azetidine ring offers desirable physicochemical properties, its inherent ring strain (~26 kcal/mol) and the thermal instability of key intermediates like 1-Boc-3-azetidinone present significant scale-up challenges.

This Application Note details two robust protocols for synthesizing this motif:

-

Protocol A (Batch): A chemically selective Reductive Amination using Sodium Triacetoxyborohydride (STAB), optimized for gram-to-multigram library synthesis.

-

Protocol B (Scale-Up): A Heterogeneous Catalytic Hydrogenation method designed for kilogram-scale production, eliminating stoichiometric boron waste.

Strategic Route Analysis

When designing a route for azetidin-3-yl piperidines, chemists typically choose between nucleophilic displacement (

-

Route 1: Nucleophilic Displacement (

) -

Route 2: Reductive Amination (Recommended)

Decision Logic for Process Chemists

Figure 1: Strategic decision tree for selecting the synthesis methodology based on scale.

Critical Reagent Profile: 1-Boc-3-Azetidinone

The success of these protocols hinges on the quality of 1-Boc-3-azetidinone .

-

CAS: 398489-26-4[6]

-

Stability Warning: This ketone is prone to hydration (forming the gem-diol) and polymerization upon prolonged storage or heating above 50°C.

-

QC Check: Before use, verify purity via ¹H NMR. A pure sample shows a sharp singlet for the tert-butyl group (~1.45 ppm) and a singlet for the azetidine ring protons (~4.6-4.7 ppm). Broadening or extra peaks often indicate hydrate formation or ring-opening.

Protocol A: STAB-Mediated Reductive Amination (Batch)

Scope: Ideal for 1g – 50g batches. Chemistry: "One-pot" formation of the hemiaminal/iminium species followed by selective reduction.

Materials

-

Amine: 4-substituted piperidine (1.0 equiv)

-

Ketone: 1-Boc-3-azetidinone (1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer/greener.

-

Acid Catalyst: Acetic acid (1.0 equiv) – Crucial for facilitating iminium formation.

Step-by-Step Methodology

-

Imine Formation (Pre-equilibrium):

-

Charge a reaction vessel with the piperidine derivative (1.0 equiv) and DCM (10 mL/g).

-

Add 1-Boc-3-azetidinone (1.1 equiv).

-

Add Acetic Acid (1.0 equiv).

-

Process Insight: Stir at room temperature for 30–60 minutes before adding the reductant. This allows the equilibrium to shift toward the iminium ion, minimizing direct reduction of the ketone to the alcohol (azetidin-3-ol), a common impurity.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 equiv) portion-wise over 20 minutes.

-

Safety: Mild exotherm and gas evolution (

) occur. Ensure venting. -

Allow to warm to room temperature and stir for 4–12 hours.

-

-

Quench and Workup (Self-Validating Step):

-

Endpoint Check: TLC or LCMS should show consumption of the piperidine.

-

Quench: Add saturated aqueous

(slowly). -

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. -

Note: The product is often pure enough (>95%) for subsequent steps. If not, the basic nitrogen allows for easy purification via an acid-base extraction (dissolve in dilute HCl, wash with ether, basify aqueous layer, extract with DCM).

-

Protocol B: Catalytic Hydrogenation (Scalable)

Scope: Ideal for >100g to kg scale. Chemistry: Heterogeneous catalysis avoids the generation of stoichiometric boron salts and is amenable to flow chemistry.

Materials

-

Catalyst: 5% Pt/C or 10% Pd/C (sulfided forms often preferred to prevent ring opening).

-

Hydrogen Source:

gas (1–5 bar). -

Solvent: Methanol or Ethanol (anhydrous).

Step-by-Step Methodology

-

Reaction Assembly:

-

In a hydrogenation autoclave, dissolve 1-Boc-3-azetidinone (1.0 equiv) and the piperidine (1.0 equiv) in Methanol (5-10 volumes).

-

Optional: Add mild dehydrating agent (e.g., molecular sieves) if the imine formation is sluggish, though usually not necessary in MeOH.

-

-

Hydrogenation:

-

Add catalyst (typically 2–5 wt% loading relative to substrate).

-

Purge vessel with

(3x) then -

Pressurize to 3–5 bar

. -

Stir vigorously at 20–25°C.

-

Process Control: Monitor hydrogen uptake. Reaction typically completes in 6–12 hours.

-

-

Filtration & Isolation:

-

Filter the catalyst through a bed of Celite (or specialized filter cartridge for scale).

-

Concentrate the filtrate.

-

Crystallization:[3] Many Boc-protected amino-azetidines crystallize from Heptane/EtOAc mixtures, offering a non-chromatographic purification path.

-

Process Control & Troubleshooting

Analytical Markers

| Parameter | Method | Acceptance Criteria |

| Reaction Completion | HPLC / LCMS | Piperidine < 1.0% area |

| Impurity A (Alcohol) | HPLC | 1-Boc-3-hydroxyazetidine < 2.0% |

| Impurity B (Bis-alkylation) | HPLC | Rare due to steric bulk, but verify mass |

| Residual Boron | ICP-MS | < 500 ppm (if using Protocol A for final API) |

Troubleshooting Guide

-

Issue: High levels of Azetidin-3-ol (alcohol impurity).

-

Cause: Reducing agent added too quickly or before imine formation.

-

Fix: Increase "Pre-equilibrium" time in Protocol A; ensure anhydrous conditions.

-

-

Issue: Incomplete conversion.

-

Cause: Wet solvent (hydrolyzing the imine).

-

Fix: Add activated molecular sieves (3Å or 4Å) to the reaction mixture.

-

Safety & Handling (E-E-A-T)

Thermal Hazards of Azetidines

While N-Boc protected azetidines are relatively stable, the ring strain energy (~26 kcal/mol) means they can undergo violent decomposition if exposed to strong Lewis acids or excessive heat (>100°C) in the presence of nucleophiles.

-

Rule: Never distill azetidine intermediates to dryness at high temperatures.

Hydrogen Safety

Protocol B involves pressurized hydrogen and pyrophoric catalysts (Pd/C).

-

Rule: Always wet the catalyst with an inert solvent (e.g., toluene or water) before adding methanol to prevent ignition of solvent vapors.

Visualization: The "Scalable" Workflow

Figure 2: Operational workflow for the reductive amination process, highlighting the critical "Imine Formation" wait time.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Mykhailiuk, P. K. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry (RSC). Link

-

Sigma-Aldrich. (2023). "Safety Data Sheet: 1-Boc-3-azetidinone." Link

-

Affini, A., et al. (2019). "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines." University of Bari / Dompé Farmaceutici.[4] Link

-

Organic Chemistry Portal. (2023). "Reductive Amination: Synthesis of Primary, Secondary and Tertiary Amines." Link

Sources

Application Notes and Protocols for Handling and Storage of Hygroscopic Azetidine Amines

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital scaffolds in drug discovery due to their unique physicochemical properties that can enhance pharmacokinetic profiles, solubility, and metabolic stability.[1][2][3] However, many azetidine derivatives, particularly those with amine functionalities, exhibit significant hygroscopicity, readily absorbing moisture from the atmosphere. This propensity to absorb water can lead to degradation, altered reactivity, and compromised sample integrity, posing significant challenges for researchers. This guide provides a comprehensive overview of the best practices for the handling and storage of hygroscopic azetidine amines, ensuring their stability and reliability in research and development settings.

The Challenge of Hygroscopicity in Azetidine Amines

The inherent ring strain of the azetidine ring (approx. 25.4 kcal/mol) contributes to its unique reactivity and utility in medicinal chemistry.[2] When combined with the basicity and hydrogen-bonding capabilities of amine functional groups, many azetidine derivatives become highly hygroscopic.[4][5] The absorption of atmospheric moisture can have several detrimental effects:

-

Hydrolysis and Degradation: Water can act as a nucleophile or a catalyst for decomposition pathways, leading to the formation of undesirable byproducts.[4][6]

-

Altered Stoichiometry: The absorption of water changes the mass of the compound, leading to inaccuracies in weighing and the preparation of solutions of known concentrations.

-

Reduced Reactivity: In many organic reactions, particularly those involving organometallic reagents or other water-sensitive materials, the presence of even trace amounts of water can quench the reaction or lead to side reactions.[7][8]

-

Physical State Changes: Hygroscopic solids can become sticky, oily, or even deliquesce into a solution, making them difficult to handle and accurately dispense.[9]

Given these challenges, the implementation of rigorous handling and storage protocols is paramount to maintaining the quality and integrity of hygroscopic azetidine amines.

Storage Guidelines for Hygroscopic Azetidine Amines

Proper storage is the first line of defense against moisture contamination. The primary goal is to create a consistently dry and inert environment.

General Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store at temperatures below 30°C (86°F).[4] Refrigeration (2-8°C) is often recommended. | Lower temperatures reduce the volatility of the amine and slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Prevents exposure to atmospheric moisture and oxygen, which can cause degradation.[10][11] |

| Containers | Use tightly sealed containers made of non-reactive materials such as amber glass or high-density polyethylene (HDPE).[4] For highly sensitive compounds, specialized packaging with septa (e.g., AcroSeal™ or Sure/Seal™) is ideal.[7][10][11] | Prevents leakage and contamination. Amber glass protects light-sensitive compounds. Septum-sealed bottles allow for the removal of the compound without exposing the bulk material to the atmosphere. |

| Desiccants | Store containers within a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[4][9][12] | Desiccants absorb any moisture that may be present in the storage environment.[12] |

Long-Term Storage

For long-term storage, especially of valuable or highly sensitive azetidine amines, the following additional precautions are recommended:

-

Aliquotting: Upon receipt, consider aliquoting the bulk material into smaller, single-use quantities. This minimizes the number of times the primary container is opened, reducing the chances of moisture ingress.

-

Sealing: For screw-cap vials, wrapping the cap with Parafilm® can provide an additional barrier against atmospheric moisture. For highly sensitive materials, heat-sealing in foil bags containing a desiccant offers superior protection.[13]

-

Glove Box Storage: The most stringent control is achieved by storing the compounds inside a glove box with a controlled inert atmosphere.[14]

Handling Protocols for Hygroscopic Azetidine Amines

Safe and effective handling of hygroscopic azetidine amines requires specialized techniques and equipment to minimize exposure to the atmosphere.

Essential Equipment and Glassware Preparation

-

Inert Gas Source: A cylinder of high-purity, dry nitrogen or argon with a pressure regulator is essential.[10][11]

-

Schlenk Line or Glove Box: For handling highly sensitive compounds, a Schlenk line or a glove box provides the necessary inert atmosphere.[7][15]

-

Dry Glassware: All glassware must be rigorously dried before use. This can be achieved by oven-drying overnight at >125°C and cooling under a stream of inert gas.[10][11] Assembling the apparatus while still hot and flushing with inert gas is a highly effective method.[10][11]

-

Syringes and Needles: Use oven-dried glass syringes or new, disposable polypropylene syringes for liquid transfers.[7][10] Needles should be of an appropriate gauge (e.g., 18-21 gauge) for piercing septa.[7]

Workflow for Handling a New Hygroscopic Azetidine Amine

Caption: Decision workflow for handling a new hygroscopic azetidine amine.

Step-by-Step Protocol for Transferring a Hygroscopic Solid Azetidine Amine

-

Preparation: Assemble all necessary dry glassware and equipment. Purge the reaction flask and any transfer vessels with inert gas.

-

Inert Atmosphere: If not using a glove box, establish a positive pressure of inert gas in the reaction flask, vented through a bubbler.[11]

-

Equilibration: Allow the container of the azetidine amine to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

-

Transfer: Briefly remove the cap of the storage container under a positive flow of inert gas. Quickly weigh the desired amount of the solid and add it to the reaction flask against the counterflow of inert gas.

-

Resealing: Immediately and tightly reseal the storage container. Purge the headspace with inert gas before returning it to the desiccator.

Step-by-Step Protocol for Transferring a Liquid Azetidine Amine using a Syringe

This technique is ideal for containers equipped with a septum (e.g., Sure/Seal™ bottles).[10][11]

-

Preparation: Select a dry syringe and needle. Flush the syringe with dry inert gas at least 10 times to remove residual air and moisture.[10][11]

-

Pressurize: Pierce the septum of the storage bottle with a needle connected to a source of inert gas to create a slight positive pressure. A balloon filled with inert gas can also be used.

-

Withdrawal: Using the dry syringe with a new needle, pierce the septum and withdraw the desired volume of the liquid. The positive pressure in the bottle will assist in filling the syringe.[11]

-

Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the bottle.

-

Transfer: Withdraw the needle from the bottle and quickly insert it into the reaction flask through a septum. Dispense the liquid into the reaction.

-

Cleaning: Immediately clean the syringe and needle after use to prevent clogging from hydrolysis or oxidation of the reagent.[10]

Assessing Water Content: The Role of Karl Fischer Titration

Despite the best handling and storage practices, it is sometimes necessary to quantify the water content of a hygroscopic azetidine amine. Karl Fischer (KF) titration is the gold standard for this purpose.

-

Principle: KF titration is a highly specific and sensitive method for water determination. In coulometric KF, iodine is generated electrochemically and reacts quantitatively with water.[16]

-

Challenges with Amines: The basicity of amines can interfere with the KF reaction by changing the pH of the anolyte, which can lead to an unclear endpoint.[16]

-

Protocol Modification for Basic Amines: To counteract the basicity, a neutralizing agent such as benzoic acid can be added to the anode solution before introducing the amine sample.[16] This helps to maintain the optimal pH for the reaction.

General Protocol for Water Content Determination by Coulometric Karl Fischer Titration

-

Apparatus Setup: Prepare the Karl Fischer titrator with fresh anode and cathode solutions.

-

Solvent Preparation: Add a neutralizing agent (e.g., benzoic acid) to the anode compartment and stir to dissolve.[16]

-

Blanking: Start the instrument's blanking or pre-titration function to titrate any residual moisture in the cell and achieve a stable, low drift rate.

-

Sample Preparation: Accurately weigh the hygroscopic azetidine amine sample in a gas-tight syringe (for liquids) or a clean, dry container (for solids).

-

Sample Injection: Quickly and carefully inject or add the sample to the titration cell.

-

Titration: Start the titration. The instrument will automatically detect the endpoint and calculate the water content.

-

Calculation: The water content is typically reported as a weight percentage or in parts per million (ppm).

Conclusion

Hygroscopic azetidine amines are valuable but challenging reagents in drug discovery and development. Their propensity to absorb atmospheric moisture necessitates a rigorous and systematic approach to their storage and handling. By understanding the principles of hygroscopicity and implementing the protocols outlined in this guide—including the use of inert atmospheres, proper storage containers, specialized transfer techniques, and analytical verification of water content—researchers can ensure the integrity, reactivity, and reliability of these important compounds, ultimately contributing to the success of their scientific endeavors.

References

-

Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved from [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]

-

Zakarian Lab. (n.d.). Section I - Zakarian Lab Safety Protocol. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Al-Mokadem, M., & El-Faham, A. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

-

Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

-

Hiranuma Sangyo Co., Ltd. (n.d.). Water contents Amines. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

Honeywell. (n.d.). Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Retrieved from [Link]

-

Ang, X., et al. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. University of Pennsylvania. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from [Link]

-

Northwestern University. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

-

ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

-

The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

-

ACS Publications. (2017, May 2). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials. Retrieved from [Link]

-

Chinese Chemical Society. (2022, November 1). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. Retrieved from [Link]

-

PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]

-

Han, S., et al. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ACP. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Retrieved from [Link]

-

Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

-

ACS Publications. (2005, February 4). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Retrieved from [Link]

-

ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

-

SciSpace. (2017, August 1). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. Retrieved from [Link]

-

HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

-

MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

-

ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

-

An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 10. web.mit.edu [web.mit.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. ibisscientific.com [ibisscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 15. fauske.com [fauske.com]

- 16. hiranuma.com [hiranuma.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Cross-Coupling of Azetidine and Piperidine Rings

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling [dspace.mit.edu]

- 7. ajchem-a.com [ajchem-a.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds [escholarship.org]

- 18. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 19. azom.com [azom.com]

Validation & Comparative

Mass spectrometry fragmentation patterns of azetidinyl-piperidines

Title: Comparative Guide: Mass Spectrometry Profiling of Azetidinyl-Piperidine Scaffolds

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for Azetidinyl-Piperidines (specifically the spiro[azetidine-3,4'-piperidine] scaffold) versus traditional heterocyclic analogs. It evaluates the analytical performance of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) for these structures.

Target Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists.

The Comparative Landscape: Scaffold & Technique Analysis

In modern drug discovery, the spiro[azetidine-3,4'-piperidine] scaffold has emerged as a superior alternative to morpholines or cyclohexanes due to its high fraction of saturated carbon (

A. Scaffold Comparison: Azetidinyl-Piperidine vs. Linear Analogs

| Feature | Azetidinyl-Piperidine (Spiro) | 4-Amino-Piperidine (Linear) | Analytical Implication |

| Ring Strain | High (Azetidine ring) | Low (Chair conformation) | Spiro compounds fragment at lower collision energies (CE) due to strain relief. |

| Fragmentation Trigger | Azetidine Ring Opening (ARO) | ARO is the diagnostic "fingerprint" for the spiro scaffold. | |

| Isobaric Interference | High risk with isomeric diazaspiro systems | Low | Requires high-resolution MS (HRMS) to distinguish from isomers like 2,6-diazaspiro[3.3]heptanes. |

B. Technique Comparison: CID vs. HCD

For this specific scaffold, the choice of fragmentation mode is critical. The azetidine ring often yields low-mass diagnostic fragments (

| Parameter | CID (Resonant Excitation) | HCD (Beam-Type) | Verdict for Azetidinyl-Piperidines |

| Low Mass Cutoff | Yes (The "1/3 Rule") | No | HCD is Superior. Crucial for detecting the ethylene/methylene imine fragments from the azetidine ring. |

| Internal Energy | Slow heating (vibrational) | Fast, high-energy deposition | HCD promotes cross-ring cleavage required to confirm the spiro-junction. |

| Spectrum Richness | Dominant fragments only | Rich, structural series | HCD provides better coverage of the piperidine backbone integrity. |

Deep Dive: Fragmentation Mechanisms

The fragmentation of azetidinyl-piperidines is governed by Strain-Release Driven Fragmentation (SRDF) . Unlike unstrained systems where charge-directed cleavage dominates, the relief of the 4-membered ring strain directs the initial pathway.

Mechanism 1: Azetidine Ring Opening (ARO)

The most abundant pathway involves the cleavage of the azetidine ring.

-

Protonation: Occurs preferentially on the more basic piperidine nitrogen (if available) or the azetidine nitrogen.

-

Ring Opening: The C-N bond in the azetidine ring cleaves to relieve strain, often resulting in a loss of

(28 Da) or

Mechanism 2: Piperidine Cross-Ring Cleavage

Following ARO, the piperidine ring undergoes Retro-Diels-Alder (RDA) type reactions or cross-ring cleavages, typically generating losses of

Visualizing the Pathway

The following diagram illustrates the fragmentation of a representative N-methyl-spiro[azetidine-3,4'-piperidine] (

Figure 1: Fragmentation cascade of N-methyl-spiro[azetidine-3,4'-piperidine].[1] Note the primary split driven by azetidine strain relief.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, this protocol includes "self-validating" steps using isotope logic and MS/MS energy ramping.

Step 1: Sample Preparation

-

Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Avoid high concentrations of ammonium buffers which can suppress the spiro-amine signal.

-

Concentration: 1 µM (infusion) or 100 nM (LC-MS injection).

Step 2: LC-MS/MS Configuration

-

Column: C18 Charged Surface Hybrid (CSH) is recommended to improve peak shape for these basic amines.

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.

-

Capillary Temp: 300°C.

-

-

Fragmentation Settings (The Critical Step):

-

Method: Stepped HCD (Normalized Collision Energy: 20, 35, 50).

-

Reasoning: Low energy (20) preserves the piperidine ring while opening the azetidine. High energy (50) confirms the carbon backbone.

-

Step 3: The Validation Loop (Decision Tree)

Figure 2: Analytical decision tree for validating azetidinyl-piperidine scaffolds.

Data Interpretation & Troubleshooting

When analyzing your data, look for the "Spiro-Split" phenomenon.

-

Observation: A clean spectrum with a dominant base peak at

.-

Interpretation: This is the linearized piperidine fragment after the azetidine ring has ejected an ethylene group. This is the hallmark of spiro-azetidine connectivity [1].

-

-

Observation: High abundance of

70, 84, or 98. -

Troubleshooting: If you observe a loss of 17 Da (

), ensure your molecule contains a primary amine. If not, this may indicate an oxide impurity or incorrect assignment.

References

-

BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. 2

-

Thermo Fisher Scientific. (2019). Difference between HCD and CID collision induced dissociations. AnalyteGuru. 4

-

National Institutes of Health (NIH). (2015). Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell. PubMed Central. 5

-

BenchChem. (2025).[2] A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. BenchChem Guides. 6

Sources

- 1. mjcce.org.mk [mjcce.org.mk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Publish Comparison Guide: In Vitro Permeability of 4-(Azetidin-3-yl)-1-methylpiperidine

The following guide provides an in-depth technical analysis of the in vitro permeability profile for 4-(Azetidin-3-yl)-1-methylpiperidine .

This analysis synthesizes physicochemical principles, structural analog benchmarking, and standard assay protocols to provide a comprehensive reference for medicinal chemists and lead optimization scientists.[1]

Executive Summary

4-(Azetidin-3-yl)-1-methylpiperidine represents a strategic "sp³-rich" building block in modern drug discovery. Unlike traditional flat aromatic scaffolds, this bicyclic amine system offers high three-dimensionality (Fsp³ score) and a distinct vector orientation.[1]

In the context of permeability, this molecule functions as a Class I/II (BCS) intermediate , typically exhibiting high passive permeability at physiological pH (7.4), provided the basic nitrogen centers are not fully ionized.[1] Its primary utility lies in modulating physicochemical properties—specifically lowering LogP while maintaining metabolic stability compared to bis-piperidine analogs.[1]

Key Performance Indicators (KPIs):

-

Permeability Mechanism: Predominantly Passive Transcellular Diffusion.[1]

-

Efflux Risk: Low to Moderate (P-gp substrate potential increases with molecular weight/lipophilicity of the final coupled drug).[1]

-

Solubility-Permeability Balance: Superior to pure piperidine analogs due to the polarity of the azetidine ring.[1]

Physicochemical Profile & Predicted Permeability

Permeability is governed by the interplay of lipophilicity (

Table 1: Comparative Physicochemical & Permeability Data

| Property | 4-(Azetidin-3-yl)-1-methylpiperidine | Tofacitinib (Benchmark) | 1-Methyl-4-phenylpiperidine (Lipophilic Ref) |

| Molecular Weight | ~154.25 Da | 312.38 Da | 175.27 Da |

| cLogP | 0.2 – 0.6 (Est.) | 1.15 | 2.4 |

| TPSA (Ų) | ~24 - 35 | 45.8 | 3.2 |

| pKa (Basic) | ~9.8 (Piperidine N) | 8.6 | ~10.1 |

| Caco-2 | 15.0 – 25.0 (Predicted) | 18.2 (High) | > 40.0 (High) |

| Efflux Ratio (B-A/A-B) | < 2.0 (Likely Passive) | 1.1 (Passive) | < 1.0 |

| Blood Brain Barrier | High Penetration Potential | Low/Moderate | High |

Analyst Note: The azetidine moiety lowers the cLogP compared to a phenyl or cyclohexyl ring, potentially reducing non-specific binding while maintaining sufficient lipophilicity for membrane crossing.[1] The high pKa suggests that at pH 7.4, a significant fraction is protonated, yet the small size (MW < 200) facilitates paracellular transport or "pore" diffusion alongside transcellular routes.[1]

Structural Analysis: The Azetidine Advantage

The inclusion of the azetidine ring creates a specific permeability advantage.[1] The diagram below illustrates the structural logic comparing this scaffold to traditional alternatives.

Figure 1: Structural evolution towards optimized permeability. The azetidine contraction reduces lipophilicity without sacrificing the amine vector.

Experimental Protocols (The "Gold Standard")

To validate the permeability of this specific building block, two assays are recommended: PAMPA (for passive diffusion) and Caco-2 (for transporter assessment).[2]

Protocol A: High-Throughput PAMPA (Passive Diffusion)

Best for rapid screening of building blocks.

-

Preparation: Dissolve 4-(Azetidin-3-yl)-1-methylpiperidine in DMSO (10 mM stock).

-

Membrane: Use a PVDF filter plate coated with a 1% lecithin/dodecane solution (Artificial Membrane).[1]

-

Donor Plate: Dilute compound to 50 µM in PBS (pH 7.4). Add 150 µL to donor wells.

-

Acceptor Plate: Add 300 µL of blank PBS (pH 7.4) to acceptor wells.

-

Incubation: Sandwich plates and incubate at 25°C for 5 hours (humidity controlled).

-

Analysis: Separate plates. Quantify concentration in both compartments using LC-MS/MS.

-

Calculation:

Protocol B: Bidirectional Caco-2 Assay (Transport & Efflux)

Required for confirming absorption and efflux liability.

-

Cell Culture: Seed Caco-2 cells (clone C2BBe1) on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer (TEER > 250 Ω·cm²).[1][3]

-

Buffer System:

-

Dosing:

-

A->B (Absorption): Add 10 µM compound to Apical chamber.

-

B->A (Efflux): Add 10 µM compound to Basolateral chamber.

-

-

Sampling: Withdraw 50 µL aliquots from the receiver compartment at 60 and 120 minutes. Replace with fresh buffer.

-

Integrity Check: Co-dose with Lucifer Yellow (paracellular marker).[1] If

, reject the well. -

LC-MS/MS: Analyze parent compound using ESI+ mode (monitor MRM for methylpiperidine fragment).

Mechanistic Workflow

The following diagram details the decision tree for interpreting the permeability data of this amine.

Figure 2: Data interpretation workflow for Caco-2 permeability assessment.

References

-

BenchChem. (2025).[1][4] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from

-

National Institutes of Health (NIH). (2024).[1] The JAK Inhibitor Tofacitinib Rescues Intestinal Barrier Defects. PMC Article. Retrieved from

-

American Chemical Society (ACS). (2025).[1] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. Retrieved from

-

Evotec. (2024).[1] Caco-2 Permeability Assay Protocols and Data Interpretation. Retrieved from

-

PubChem. (2025).[1] Compound Summary: Azetidine Physicochemical Properties. Retrieved from

Sources

- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caco-2 Permeability | Evotec [evotec.com]

- 3. The JAK Inhibitor Tofacitinib Rescues Intestinal Barrier Defects Caused by Disrupted Epithelial-macrophage Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

Proper Disposal Procedures: 4-(Azetidin-3-yl)-1-methylpiperidine

[1]

Executive Summary

This guide outlines the operational safety and disposal protocols for 4-(Azetidin-3-yl)-1-methylpiperidine (and its common salts).[1] As a diamine scaffold containing a strained four-membered azetidine ring and a six-membered piperidine ring, this compound presents specific reactivity hazards—primarily basicity and ring-strain energy—that dictate its waste management.[1]

The Golden Rule: Never dispose of this compound down the drain. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

Part 1: Chemical Profile & Hazard Identification[2][3]

Effective disposal begins with understanding why a chemical is hazardous.[1] This compound is not merely "organic waste"; it is a reactive intermediate.[1]

Physicochemical Properties

| Property | Data | Operational Implication |

| Structure | Azetidine ring (C3) linked to Piperidine (C4) | Ring Strain: The azetidine ring (~26 kcal/mol strain energy) makes the molecule susceptible to ring-opening reactions in the presence of strong nucleophiles or acids.[1] |

| Basicity | Diamine (Tertiary piperidine N, Secondary azetidine N) | Exotherm Risk: Highly reactive with acids. Neutralization releases significant heat.[1] |

| Physical State | Liquid (Free Base) or Solid (HCl Salt) | Determines waste container selection (Glass/HDPE vs. fiber drum).[1] |

| Molecular Weight | ~154.25 g/mol (Free Base) | N/A |

Hazard Classification (GHS)

Based on structural analogs (e.g., 3-aminoazetidine, 1-methylpiperidine).[1]

Part 2: Waste Stream Segregation (The Self-Validating System)[1]

The most common cause of waste-container accidents involving amines is incompatible mixing .[1] You must segregate this chemical to prevent uncontrolled exothermic reactions or toxic gas generation.[1]

The Segregation Protocol

Do NOT mix with:

-

Strong Acids (e.g., Nitric, Sulfuric, HCl):

-

Causality: Immediate acid-base neutralization generates heat.[1] High heat + acid can trigger the rapid, uncontrolled ring-opening of the azetidine moiety, potentially pressurizing the container.

-

-

Oxidizers (e.g., Peroxides, Permanganates):

-

Halogenated Solvents (Cautionary):

-

Causality: While often co-disposed, mixtures of strong amines and halogenated solvents (like DCM) can occasionally form shock-sensitive salts or react exothermically over long storage periods.[1] Preferred: Segregate into non-halogenated streams if possible.

-

Recommended Waste Streams

-

Stream A (Preferred): Basic Organic Waste (Non-Halogenated).[1]

-

Stream B: Solid Hazardous Waste (for contaminated gloves, wipes, or solid salts).

Part 3: Step-by-Step Disposal Workflow

Phase 1: Preparation

-

Don PPE: Chemical-resistant gloves (Nitrile min.[1][4] 0.11mm, or Laminate for prolonged contact), safety goggles, and lab coat.

-

Verify State: Determine if you are disposing of the free base (liquid) or the salt (solid).

Phase 2: Packaging

-

For Liquids (Free Base/Solutions):

-

For Solids (Salts/Powders):

Phase 3: Labeling (Critical)

Every container must be labeled before waste is added.[1]

-

Content: "4-(Azetidin-3-yl)-1-methylpiperidine Waste"

-

Hazards: Check "Corrosive" and "Toxic".[1]

-

pH: Mark as "Basic" (pH > 10).

Phase 4: Handover

Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA) .[5] Ensure secondary containment is used during transport.[1]

Part 4: Spill Response Protocol (Emergency Disposal)

Scenario: You have dropped a vial containing 5g of the compound.

-

Evacuate & Ventilate: Amines have potent odors and respiratory toxicity.[1] Clear the immediate area.[2][3][6]

-

PPE Upgrade: Wear a full-face respirator with ammonia/methylamine cartridges if vapors are strong.[1]

-

Containment:

-

Neutralization (Optional but Recommended for larger spills):

-

Apply a weak acid neutralizer (e.g., Citric Acid powder) slowly to the spill to reduce volatility. Note: Expect mild heat.

-

-

Collection: Scoop the absorbed material into a hazardous waste pail. Label as "Spill Debris: Azetidine/Piperidine Mixture."[1]

-

Clean: Wash the surface with soap and water; collect the rinsate as hazardous waste.

Part 5: Visualized Decision Logic

The following diagram illustrates the decision-making process for disposing of this specific scaffold, ensuring compliance and safety.

Caption: Operational workflow for the segregation and packaging of azetidine-piperidine waste streams.

Part 6: Regulatory Context & Compliance

-

RCRA (USA): This compound is not explicitly P-listed or U-listed by specific CAS.[1] However, it falls under the characteristic of Ignitability (D001) if liquid/flashpoint <60°C, and Corrosivity (D002) if pH > 12.5.

-

Destruction Method: The industry standard for nitrogen-containing heterocycles is Rotary Kiln Incineration .[1] This ensures the complete destruction of the strained azetidine ring and prevents environmental leaching.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

-

PubChem. (n.d.).[1] Compound Summary: Piperidine derivatives and Azetidine hazards. National Library of Medicine.[1] [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

-

American Chemical Society (ACS). (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link][1]

Sources

- 1. 4-(Azetidin-1-yl)piperidine dihydrochloride | C8H18Cl2N2 | CID 23153108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. keyorganics.net [keyorganics.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.